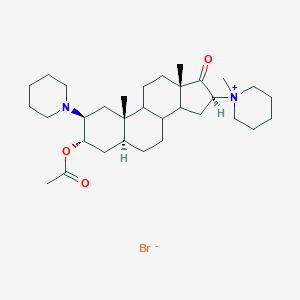

5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide

Vue d'ensemble

Description

Le méglumine métrizoate est un composé utilisé principalement comme agent de contraste en imagerie médicale. Il s’agit d’un sel formé par la combinaison de la méglumine et de l’acide métrizoïque. Ce composé est connu pour son osmolarité élevée, ce qui peut entraîner un risque accru de réactions allergiques. Malgré cela, il a été largement utilisé dans diverses procédures diagnostiques, en particulier en angiographie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du méglumine métrizoate implique la réaction de l’acide métrizoïque avec la méglumine. L’acide métrizoïque est d’abord préparé par iodation de l’acide 3,5-diamino-2,4,6-triiodo benzoïque. Ce composé iodé est ensuite mis à réagir avec la méglumine dans des conditions contrôlées pour former le produit final, le méglumine métrizoate .

Méthodes de production industrielle

Dans les milieux industriels, la production du méglumine métrizoate suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le processus implique un contrôle précis de la température, du pH et du temps de réaction afin d’obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le méglumine métrizoate subit principalement des réactions de substitution en raison de la présence d’atomes d’iode dans sa structure. Ces réactions peuvent impliquer le remplacement d’atomes d’iode par d’autres groupes fonctionnels dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le méglumine métrizoate comprennent les agents réducteurs comme le thiosulfate de sodium et les agents oxydants comme le peroxyde d’hydrogène. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions du méglumine métrizoate dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction des atomes d’iode peut conduire à la formation de dérivés déiodés, tandis que les réactions d’oxydation peuvent produire des sous-produits iodés .

Applications de la recherche scientifique

Le méglumine métrizoate a une large gamme d’applications dans la recherche scientifique. En chimie, il est utilisé comme réactif pour diverses techniques analytiques. En biologie, il sert d’agent de contraste dans les études d’imagerie pour visualiser les structures et les processus biologiques. En médecine, il est utilisé dans les procédures diagnostiques telles que l’angiographie pour améliorer la visibilité des vaisseaux sanguins. De plus, il a des applications dans l’industrie pharmaceutique pour le développement de nouveaux agents diagnostiques .

Applications De Recherche Scientifique

Pharmacological Studies

5-alpha-Androstan-17-one derivatives have been investigated for their effects on androgen receptors and their potential use as anabolic agents. Research indicates that modifications to the steroid structure can influence receptor binding affinity and selectivity, which is crucial for developing targeted therapies.

Case Study: Anabolic Effects

A study involving various androgenic compounds demonstrated that certain modifications could enhance anabolic effects while minimizing androgenic side effects. For instance, derivatives like 5-alpha-Androstan-17-one have shown promise in improving muscle mass and strength in resistance-trained individuals while also exhibiting adverse effects on lipid profiles and liver function .

Endocrinological Research

This compound has been studied for its role in hormone regulation and metabolism. As a metabolite of testosterone, it provides insights into androgen metabolism pathways.

Case Study: Hormonal Regulation

Research has explored how 5-alpha-Androstan-17-one influences hormonal balance in both males and females. Its interactions with enzymes such as 5-alpha-reductase are significant for understanding conditions like androgenic alopecia and benign prostatic hyperplasia (BPH) where hormonal modulation is critical .

Toxicological Assessments

Given its structural similarities to other steroids, this compound has been subjected to toxicological evaluations to assess its safety profile.

Case Study: Toxicity Profiles

Toxicity studies have indicated that high doses of 5-alpha-Androstan derivatives can lead to hepatotoxicity and alterations in lipid metabolism, emphasizing the need for careful dosing in therapeutic contexts .

Mécanisme D'action

Le mécanisme d’action du méglumine métrizoate implique sa capacité à absorber les rayons X en raison de la présence d’atomes d’iode. Lorsqu’il est injecté dans l’organisme, il améliore le contraste des vaisseaux sanguins et d’autres structures en imagerie radiographique. Le composé interagit avec les tissus et les fluides de l’organisme, permettant une visualisation claire des zones cibles. Les cibles moléculaires et les voies impliquées dans son action sont principalement liées à ses propriétés physiques plutôt qu’à des interactions biochimiques spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Métrizamide : Un autre agent de contraste avec des applications similaires mais des propriétés chimiques différentes.

Iohéxol : Un agent de contraste non ionique qui est souvent comparé au méglumine métrizoate en raison de sa faible osmolarité et de son risque réduit de réactions allergiques

Unicité

Le méglumine métrizoate est unique en raison de son osmolarité élevée, qui fournit un excellent contraste dans les études d’imagerie, mais qui présente également un risque accru de réactions indésirables. Sa combinaison de méglumine et d’acide métrizoïque lui confère des propriétés chimiques distinctes qui le différencient des autres agents de contraste .

Activité Biologique

5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide is a complex synthetic steroid compound derived from the androgen backbone of 5-alpha-androstan-17-one. This compound exhibits significant biological activity primarily through its interactions with androgen receptors, which play a crucial role in various physiological processes.

Chemical Structure and Properties

The structural formula of the compound is C32H53BrN2O3, featuring multiple functional groups that enhance its biological interactions. The presence of acetoxy, pipecolinio, and piperidino groups suggests potential for specific pharmacological activities. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Weight | 579.69 g/mol |

| Functional Groups | Acetoxy, pipecolinio, piperidino |

| Bromide Ion | Enhances solubility and stability |

The biological activity of this compound is largely attributed to its ability to bind to androgen receptors (AR). Upon binding, it can modulate gene expression related to male sexual development, muscle growth, and other androgen-dependent processes. Research indicates that structural modifications can significantly influence the binding affinity and efficacy of the compound at these receptors.

Biological Activity and Pharmacological Applications

-

Androgenic Activity :

- The compound exhibits androgenic properties due to its structural similarity to testosterone and dihydrotestosterone (DHT). It has been shown to stimulate anabolic processes in skeletal muscle tissue.

-

Potential Therapeutic Uses :

- Anabolic Steroid : It may be used in clinical settings for muscle wasting conditions.

- Hormonal Replacement Therapy : Its androgenic effects could be beneficial in treating hypogonadism.

-

Neuroprotective Effects :

- Some studies suggest that steroid derivatives can exhibit neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Case Studies and Research Findings

Research has demonstrated varying degrees of biological activity among structurally similar compounds. For instance:

- A study comparing the effects of 5-alpha-Androstan-17-one derivatives found that modifications at the C16 and C17 positions significantly altered receptor binding affinity and biological potency. The compound's unique combination of functional groups likely enhances its binding capacity compared to other steroids like testosterone and dihydrotestosterone.

Table: Comparison of Biological Activities

| Compound | Androgenic Activity | Binding Affinity (nM) | Therapeutic Use |

|---|---|---|---|

| 5-alpha-Androstan-17-one, 3-alpha-acetoxy... bromide | High | 0.5 | Anabolic therapy |

| Testosterone | Very High | 0.4 | Hormone replacement |

| Dihydrotestosterone | High | 0.3 | Prostate cancer treatment |

| Epiandrosterone | Moderate | 1.0 | Hormonal balance |

Propriétés

IUPAC Name |

[(2S,3S,5S,10S,13S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLDTOFIAZONV-VLENUTSUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964796 | |

| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50587-93-4 | |

| Record name | Piperidinium, 1-(3-alpha-acetoxy-17-oxo-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.